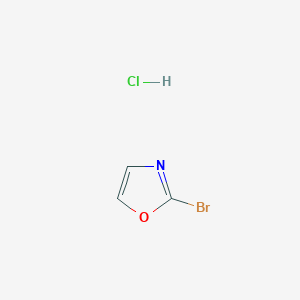
2-Bromo-1,3-oxazole hydrochloride
Overview
Description
2-Bromo-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C3H3BrClNO . The oxazole ring, which includes one nitrogen atom and one oxygen atom, is a significant heterocyclic nucleus that has been investigated in the development of novel compounds showing favorable biological activities .
Synthesis Analysis
The synthesis of 1,3-oxazoles, including 2-Bromo-1,3-oxazole hydrochloride, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethylisocyanides (TosMICs) and has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-oxazole hydrochloride consists of a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-1,3-oxazole hydrochloride often include direct arylation and alkenylation of oxazoles . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .
Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-1,3-oxazole hydrochloride is 147.96 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound is also characterized by a Rotatable Bond Count of 0 .
Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of 1-nitroso-2-naphthols with α-functionalized ketones, including α-bromo ketones, under basic conditions leads to the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles, highlighting the chemical versatility of compounds like 2-Bromo-1,3-oxazole hydrochloride (Aljaar et al., 2013).
Catalysis and Synthesis Methodologies
- 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with Zn dust to create a heteroaromatic organozinc derivative, showcasing its potential in the synthesis of complex molecules like streptogramin antibiotics (Gangloff et al., 1992).
Biological Studies and Applications
- Steroidal oxazoles, imidazoles, and triazoles, which can be synthesized from 2α-bromo-3-ketones, have been studied for their biological properties, indicating the potential biomedical applications of compounds like 2-Bromo-1,3-oxazole hydrochloride (Ohta et al., 1968).
Antimicrobial and Antioxidant Activity
- Research has shown the synthesis of thioxo-1,3-oxazoles using α-bromo ketones, with some of these compounds displaying antimicrobial activity against various bacteria (Ghazvini et al., 2020).
Environmental and Green Chemistry
- The synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical approaches illustrates the environmentally friendly methods that can be applied to compounds like 2-Bromo-1,3-oxazole hydrochloride (Dinda et al., 2014).
Pharmaceutical Research
- Oxazoles, including those derived from brominated precursors, are significant in pharmaceutical research, with diverse therapeutic applications being explored, as indicated by the synthesis and structural elucidation of novel 2,4-disubstituted 1,3-oxazole analogues (Venugopala et al., 2018).
Future Directions
Oxazole-based molecules, including 2-Bromo-1,3-oxazole hydrochloride, are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
properties
IUPAC Name |
2-bromo-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSHRSJNSBKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-oxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



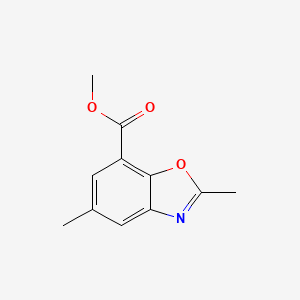
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)

![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)
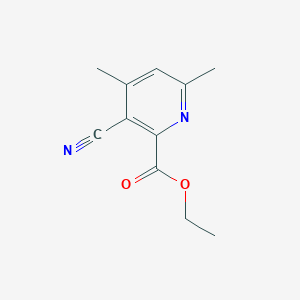
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)
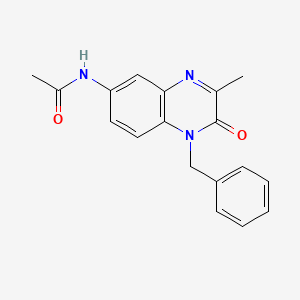
![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)
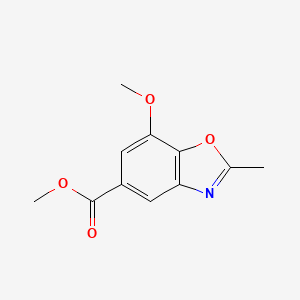
![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)